molecular formula C20H21NO2 B4195093 1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

Cat. No.: B4195093
M. Wt: 307.4 g/mol
InChI Key: FMMMGTNUTFPOPO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 2,5-dimethylphenyl group and a 1-phenylethyl group

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Substitution Reactions: The 2,5-dimethylphenyl group and the 1-phenylethyl group are introduced through substitution reactions, often using halogenated precursors and a base to facilitate the nucleophilic substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, depending on the reagents and conditions used.

Common reagents include halogenated compounds, bases, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione can be compared to other similar compounds, such as:

    This compound analogs: These compounds have similar structures but differ in the substituents on the pyrrolidine ring or the phenyl groups.

    Other Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring, which may exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-13-9-10-14(2)18(11-13)21-19(22)12-17(20(21)23)15(3)16-7-5-4-6-8-16/h4-11,15,17H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMMGTNUTFPOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
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1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
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1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
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1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
Reactant of Route 6
1-(2,5-Dimethylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

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